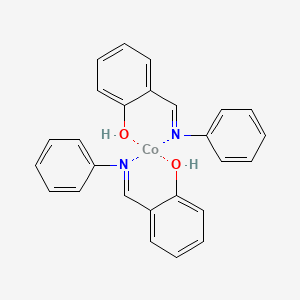
Cobalt;2-(phenyliminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;2-(phenyliminomethyl)phenol is a coordination compound that features a cobalt ion complexed with a Schiff base ligand derived from the condensation of salicylaldehyde and aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt;2-(phenyliminomethyl)phenol typically involves the condensation reaction between salicylaldehyde and aniline to form the Schiff base ligand, 2-(phenyliminomethyl)phenol. This ligand is then reacted with a cobalt salt, such as cobalt(II) acetate, under controlled conditions to form the desired coordination complex .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the Schiff base ligand followed by its complexation with cobalt salts. The process may involve solvent extraction, purification, and crystallization techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;2-(phenyliminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and iodine (I₂) are used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cobalt;2-(phenyliminomethyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Cobalt;2-(phenyliminomethyl)phenol involves its ability to form stable complexes with various biomolecules. The Schiff base ligand can coordinate with metal ions, influencing biological pathways and molecular targets. For instance, it can inhibit enzymes such as urease and acetylcholinesterase, affecting metabolic processes and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base ligand with similar coordination properties.
2-{[(2-carboxyphenyl)imino]methyl}phenol: A Schiff base ligand with a carboxyl group, offering different reactivity and applications.
Uniqueness
Cobalt;2-(phenyliminomethyl)phenol is unique due to its specific coordination chemistry with cobalt ions, which imparts distinct catalytic and biological properties. Its ability to form stable complexes and exhibit antimicrobial activity sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
37981-00-3 |
|---|---|
Molekularformel |
C26H22CoN2O2 |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
cobalt;2-(phenyliminomethyl)phenol |
InChI |
InChI=1S/2C13H11NO.Co/c2*15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h2*1-10,15H; |
InChI-Schlüssel |
FGKJRBKKHPFGSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2O.C1=CC=C(C=C1)N=CC2=CC=CC=C2O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















